Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate
Description
Historical Development of Pyrazolo[1,5-a]pyridine Chemistry
The historical trajectory of pyrazolo[1,5-a]pyridine chemistry traces its origins to the late 19th and early 20th centuries, building upon foundational work in heterocyclic synthesis. The discovery of pyrazole itself can be attributed to German chemist Hans von Pechmann, who in 1898 developed a classical method for synthesizing pyrazole from acetylene and diazomethane. This pioneering work established the groundwork for subsequent investigations into more complex pyrazole-containing systems.
The development of pyrazolopyridine chemistry gained momentum in the early 1900s when Ortoleva achieved the first synthesis of a monosubstituted pyrazolo[3,4-b]pyridine in 1908, specifically the phenyl-substituted derivative, through treatment of diphenylhydrazone and pyridine with iodine. This breakthrough demonstrated the feasibility of constructing fused pyrazole-pyridine systems and opened new avenues for heterocyclic research. Subsequently, Bulow expanded this work in 1911 by synthesizing three N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole treated with 1,3-diketones in glacial acetic acid.
The specific pyrazolo[1,5-a]pyridine scaffold emerged as a distinct research focus in the mid-20th century. According to historical records, the first report of pyrazolo[1,5-a]pyridine was documented in 1948, marking the beginning of systematic investigations into this particular isomeric form of pyrazolopyridines. This development coincided with growing interest in the biological properties of nitrogen-containing heterocycles, particularly their potential applications in pharmaceutical chemistry.
The discovery of natural pyrazole compounds provided additional impetus for research in this field. In 1959, scientists isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, demonstrating that these heterocyclic systems occur naturally and potentially possess biological significance. This finding encouraged further exploration of pyrazole derivatives and their synthetic analogs.
The evolution of synthetic methodologies for pyrazolo[1,5-a]pyridines has been characterized by continuous refinement and diversification. Early synthetic approaches relied primarily on cyclization reactions involving N-iminopyridinium ylides with dipolarophiles such as alkynes and alkenes. These methods, while effective, often suffered from limitations in terms of regioselectivity and yield optimization.
Structural Significance of Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
This compound exhibits a distinctive molecular architecture that combines multiple functionally important structural elements within a single heterocyclic framework. The compound possesses the molecular formula C9H7BrN2O2 with a molecular weight of 255.07 grams per mole, as documented in comprehensive chemical databases. This specific combination of atoms creates a molecule with unique physicochemical properties that distinguish it from other pyrazolopyridine derivatives.
The core structural framework consists of a fused bicyclic system where a pyrazole ring is annulated to a pyridine ring in the [1,5-a] configuration. This particular fusion pattern creates a rigid, planar N-heterocyclic system that serves as a privileged scaffold for combinatorial library design and drug discovery. The planar nature of this system facilitates π-π interactions with biological targets, while the presence of multiple nitrogen atoms provides opportunities for hydrogen bonding interactions.
Table 1: Key Structural Parameters of this compound
The bromine atom positioned at the 6-position of the pyridine ring represents a strategically important structural feature that significantly influences the compound's chemical reactivity and biological activity profile. The presence of this halogen substituent enhances the electrophilic character of the aromatic system and provides a reactive site for various chemical transformations, including nucleophilic substitution reactions and metal-catalyzed coupling reactions. The bromine atom's size and electronic properties also contribute to the compound's overall lipophilicity and membrane permeability characteristics.
The methyl ester functionality at the 3-position serves multiple important roles in the molecule's overall properties and applications. This carboxylate group provides a polar functionality that can participate in hydrogen bonding interactions with biological targets, while the ester linkage offers opportunities for chemical modification through hydrolysis to the corresponding carboxylic acid or conversion to various amide derivatives. The ester group also influences the compound's solubility profile and pharmacokinetic properties.
The spatial arrangement of these functional groups creates a molecule with distinct electronic properties. The pyrazolo[1,5-a]pyridine core exhibits significant π-electron delocalization, which contributes to the compound's chemical stability and provides opportunities for favorable intermolecular interactions. The nitrogen atoms within the heterocyclic system can serve as hydrogen bond acceptors or coordination sites for metal ions, expanding the compound's potential applications in coordination chemistry and catalysis.
Research Context and Importance in Heterocyclic Chemistry
The significance of this compound within the broader context of heterocyclic chemistry stems from its versatile structural framework and demonstrated utility across multiple research domains. Pyrazolo[1,5-a]pyridine derivatives have emerged as privileged scaffolds in medicinal chemistry, attracting substantial attention due to their exceptional pharmacological properties and synthetic accessibility. The systematic investigation of these compounds has revealed their potential as selective protein inhibitors, anticancer agents, and modulators of various biological pathways.
Contemporary research has demonstrated the remarkable versatility of pyrazolo[1,5-a]pyridine scaffolds in drug discovery applications. Recent investigations have identified potent dual inhibitors of phosphoinositide 3-kinase gamma and delta (PI3Kγ/δ) within this structural class, with compounds exhibiting IC50 values in the nanomolar range against these important cancer targets. These findings highlight the scaffold's potential for developing novel cancer immunotherapy agents, as dual inhibition of PI3Kγ and PI3Kδ has emerged as a promising therapeutic strategy for enhancing immune responses against tumors.
The structural diversity achievable within the pyrazolo[1,5-a]pyridine framework has enabled researchers to explore structure-activity relationships systematically. Studies have shown that modifications at various positions of the core structure can dramatically influence biological activity profiles. For instance, the incorporation of different substituents at the 6-position, such as the bromine atom in this compound, can modulate selectivity profiles and potency against specific biological targets.
Table 2: Representative Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives
The importance of this compound class extends beyond traditional medicinal chemistry applications. Recent advances in material science have revealed significant photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, suggesting potential applications in optoelectronic devices and fluorescent materials. These discoveries have broadened the research interest in related pyrazolopyridine systems, including this compound, as potential building blocks for functional materials.
Synthetic methodology development has also benefited from research focused on pyrazolo[1,5-a]pyridine systems. The exploration of novel synthetic approaches has led to the development of efficient one-pot sonochemical procedures, catalyst-free cycloaddition reactions, and base-mediated cycloannulation strategies. These methodological advances have improved the accessibility of complex pyrazolopyridine derivatives and enabled the preparation of diverse structural analogs for biological evaluation.
The field of infectious disease research has identified pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as promising antituberculosis agents, with several compounds demonstrating excellent in vitro potency against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. These findings are particularly significant given the ongoing global challenge of tuberculosis treatment and the urgent need for new therapeutic agents active against resistant bacterial strains.
Furthermore, the exploration of pyrazolopyridine derivatives as γ-secretase modulators has opened new avenues for Alzheimer's disease research. The ability of these compounds to modulate amyloid-β peptide production while maintaining selectivity over other biological targets represents a promising approach for neurodegenerative disease therapy development.
Properties
IUPAC Name |
methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-12-5-6(10)2-3-8(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGDDQYSLHRKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CN2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705456 | |
| Record name | Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062368-70-0 | |
| Record name | Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate involves several steps. One common method includes the bromination of pyrazolo[1,5-A]pyridine-3-carboxylate followed by esterification. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile . The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate serves as a scaffold for developing potential therapeutic agents. Its structural properties make it suitable for designing:
- Kinase Inhibitors : The compound has been explored for its ability to inhibit various kinases involved in cancer progression. For instance, it has shown promise in inhibiting specific pathways that lead to uncontrolled cell growth.
- Anticancer Agents : Research indicates that this compound can disrupt cellular signaling pathways critical for tumor growth and survival. Its mechanism involves binding to the active sites of kinases, effectively blocking their catalytic functions .
Biological Studies
The compound is utilized in biological research to investigate its effects on cellular pathways. Notable applications include:
- Cell Proliferation Studies : It has been studied for its impact on cell growth and differentiation, providing insights into potential therapeutic strategies for conditions like cancer and neurological disorders .
- BMP Signaling Pathway Modulation : this compound has been identified as a small molecule inhibitor of the BMP signaling pathway, which plays a role in various diseases, including inflammation and cardiovascular conditions .
Chemical Synthesis
This compound acts as an intermediate in synthesizing more complex molecules with pharmaceutical applications. Its versatility allows for:
- Substitution Reactions : The bromine atom can be replaced with different nucleophiles (e.g., amines or thiols), leading to a variety of derivatives with distinct biological activities .
- Cyclization Reactions : It can participate in cyclization to produce complex fused ring systems that may exhibit enhanced pharmacological properties.
Case Study 1: Development of Kinase Inhibitors
A study focused on synthesizing derivatives of this compound aimed at targeting specific kinases involved in cancer signaling pathways. The derivatives were evaluated for their inhibitory activity against selected kinases, revealing several compounds with promising anticancer properties.
In another investigation, researchers assessed the biological activity of this compound in vitro. The results demonstrated significant inhibition of cell proliferation in cancer cell lines, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways involved depend on the specific biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate with its analogs, focusing on structural variations, physicochemical properties, and applications.
Substituent Position and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Ester Group Impact : The ethyl ester analogs (e.g., 55899-30-4) exhibit higher molecular weights and altered lipophilicity compared to the methyl ester variant, influencing solubility and metabolic stability .
- Substituent Position : Moving the bromine from the 6- to the 4-position (e.g., 4-bromo-5-methyl derivative) significantly alters electronic properties and reactivity in cross-coupling reactions .
Heterocyclic Core Modifications
Table 2: Pyrazolopyridine vs. Pyrazolopyrimidine Analogs
Key Observations :
- Pyrimidine Core : The pyrazolopyrimidine analogs (e.g., 270.09 g/mol) introduce an additional nitrogen atom, increasing hydrogen-bonding capacity and binding affinity to ATP pockets in kinases .
- Trifluoromethyl Substitution : The 6-CF₃ group (e.g., 245.16 g/mol) enhances metabolic stability and lipophilicity, critical for CNS-targeted drugs .
Biological Activity
Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate (CAS Number: 1062368-70-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in scientific research.
This compound has the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol. The compound features a bromopyrazolo core, which is known to interact with various biological targets, particularly in enzyme inhibition and modulation of cellular pathways.
The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are critical in regulating cell proliferation and survival. By binding to the active sites of these enzymes, it disrupts their catalytic functions, leading to altered signaling pathways that can affect cell growth and differentiation .
- Cellular Effects : In laboratory studies, this compound has demonstrated the ability to modulate cell signaling pathways, gene expression, and cellular metabolism. It has been implicated in influencing apoptosis and cell cycle regulation .
Anticancer Potential
This compound has been explored for its anticancer properties. Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism often involves:
- Selectivity for Cancer Cells : Studies have shown that certain pyrazolo derivatives selectively target cancerous cells while sparing normal cells, making them promising candidates for targeted cancer therapies .
Enzymatic Inhibitory Activity
The compound's ability to inhibit specific enzymes has been a focal point in research:
- Kinase Inhibition : It has been identified as a potential inhibitor for several kinases involved in cancer progression and other diseases. For instance, it shows inhibitory activity against GSK-3β and CDK kinases, which are crucial for cell cycle regulation .
Table 1: Summary of Biological Activities
Case Study: Kinase Inhibition
In a study examining the selectivity of pyrazolo[1,5-a]pyridine derivatives, this compound was found to inhibit the activity of CDK-2 with an IC50 value indicating significant potency. This suggests its potential use in developing therapeutic agents targeting specific kinase-related pathways in cancer treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier. These properties enhance its potential as a therapeutic agent for central nervous system disorders as well as peripheral conditions .
Applications in Medicinal Chemistry
This compound serves as a crucial building block in medicinal chemistry:
- Therapeutic Development : It is utilized in synthesizing kinase inhibitors and other enzyme inhibitors aimed at treating diseases such as cancer and neurodegenerative disorders .
- Material Science : Beyond biological applications, its unique structural features make it suitable for developing organic semiconductors and advanced materials with specific photophysical properties .
Q & A
Q. What are the recommended synthetic routes for Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors to form the pyrazole ring, followed by bromination and esterification. For example, ethyl analogs (e.g., ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate) are synthesized via nucleophilic substitution at the bromine position using catalysts like Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling reactions . Key variables affecting yield include solvent polarity (DMF or THF), temperature (80–120°C), and stoichiometric ratios of reagents. Optimization via Design of Experiments (DoE) is advised to balance reactivity and side-product formation.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Characterization requires a combination of techniques:
- NMR : ^1H and ^13C NMR to confirm substitution patterns (e.g., bromine at position 6, methyl ester at position 3). Pyrazole protons typically resonate at δ 8.5–9.5 ppm .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution mass spectrometry (HRMS) ensures >95% purity and verifies molecular weight (expected: C₉H₇BrN₂O₂, ~271.07 g/mol) .
- XRD : Single-crystal X-ray diffraction resolves ambiguous regiochemistry, particularly if synthetic routes produce positional isomers .
Q. What are the key chemical reactions feasible for this compound in medicinal chemistry applications?
- Methodological Answer : The bromine atom at position 6 is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups . The methyl ester at position 3 can undergo hydrolysis to a carboxylic acid for further functionalization (e.g., amidation). For example, ethyl analogs have been converted to carboxamides via coupling with amines using HATU/DIPEA . Reaction feasibility depends on steric hindrance and electronic effects; computational DFT studies (Gaussian 09) can predict reactivity trends .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution at the 6-bromo position?
- Methodological Answer : Regioselectivity is governed by the electron-withdrawing ester group at position 3, which directs nucleophiles to the para-position (C6) via resonance stabilization. Steric effects from adjacent substituents (e.g., methyl groups) may reduce reactivity. Kinetic studies (e.g., monitoring by in-situ IR) paired with Hammett plots reveal substituent effects. For instance, electron-deficient aryl boronic acids in Suzuki couplings show faster kinetics (k = 0.15 min⁻¹) compared to electron-rich analogs .
Q. What strategies resolve contradictions in biological activity data across analogs (e.g., 6-bromo vs. 5-bromo derivatives)?
- Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies are critical. For example, 6-bromo derivatives exhibit higher kinase inhibition (IC₅₀ = 0.2 μM) than 5-bromo analogs (IC₅₀ = 1.8 μM) due to improved binding pocket complementarity . Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model ligand-protein interactions to rationalize discrepancies. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays).
Q. How can computational modeling optimize reaction pathways for large-scale synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify transition states and energy barriers for key steps like bromination or ester hydrolysis. For instance, methyl ester hydrolysis under basic conditions has a ΔG‡ of 25 kcal/mol, suggesting room-temperature feasibility . Process intensification tools (e.g., microreactors) reduce side reactions predicted by computational fluid dynamics (CFD) models, improving scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
